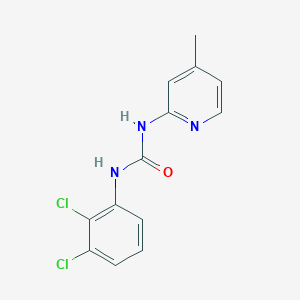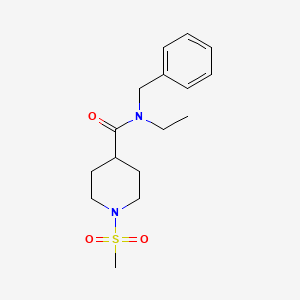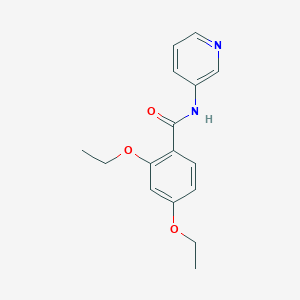
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea (DCMU) is a herbicide that inhibits photosynthesis in plants. It was first synthesized in 1954 and has been widely used in agriculture to control weeds. DCMU has also been studied for its potential applications in scientific research.
作用機序
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea binds to the QB site in PSII, which is located on the luminal side of the thylakoid membrane. This site is responsible for the transfer of electrons from plastoquinone to the cytochrome b6f complex. By blocking this site, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea prevents the transfer of electrons and inhibits photosynthesis.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects on plants. It inhibits photosynthesis, which can lead to reduced growth and yield in crops. N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea also induces oxidative stress and can cause damage to the chloroplast membrane. In addition, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have toxic effects on aquatic organisms.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is a useful tool for studying photosynthesis in plants. It is a potent inhibitor of PSII and can be used to block photosynthesis in a controlled manner. However, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea also has limitations. It is toxic to many organisms and can have unintended effects on plant physiology. In addition, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is not selective for PSII and can inhibit other enzymes that use plastoquinone as a substrate.
将来の方向性
There are many potential future directions for research on N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of more selective inhibitors of PSII. Another area of interest is the use of N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea in combination with other herbicides to improve weed control. Additionally, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea may have applications in the development of new drugs for the treatment of diseases such as cancer, where inhibition of photosynthesis could be a useful therapeutic strategy.
合成法
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea can be synthesized through a multistep process starting with 2,3-dichlorophenyl isocyanate and 4-methyl-2-pyridinyl amine. The reaction proceeds through a condensation reaction to yield N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea.
科学的研究の応用
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been used in scientific research to study photosynthesis in plants. It is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis. N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea blocks the transfer of electrons from water to plastoquinone, which leads to a buildup of electrons in PSII and ultimately inhibits photosynthesis.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-5-6-16-11(7-8)18-13(19)17-10-4-2-3-9(14)12(10)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOWVVZFSIXSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5376392.png)

![3-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5376410.png)
![6-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5376412.png)

![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5376422.png)
![(4R)-4-{4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5376426.png)
![6-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5376443.png)

![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5376468.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-phenoxybutanamide](/img/structure/B5376476.png)
![8-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376479.png)
![1-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5376484.png)
![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-4-azepanol](/img/structure/B5376493.png)